molecular formula C19H19FN2O B3037691 1-(4-(2-Fluorophenyl)piperazinyl)-3-phenylprop-2-EN-1-one CAS No. 546107-80-6

1-(4-(2-Fluorophenyl)piperazinyl)-3-phenylprop-2-EN-1-one

Cat. No.: B3037691
CAS No.: 546107-80-6
M. Wt: 310.4 g/mol
InChI Key: PDMJWRTVNYLVFW-ZHACJKMWSA-N
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Description

1-(4-(2-Fluorophenyl)piperazinyl)-3-phenylprop-2-EN-1-one is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Fluorophenyl)piperazinyl)-3-phenylprop-2-EN-1-one typically involves the reaction of 1-(2-fluorophenyl)piperazine with a suitable phenylprop-2-en-1-one derivative. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with the phenylprop-2-en-1-one derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Fluorophenyl)piperazinyl)-3-phenylprop-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylprop-2-en-1-one moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(2-Fluorophenyl)piperazinyl)-3-phenylprop-2-EN-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)piperazine: Shares the fluorophenyl-piperazine core but lacks the phenylprop-2-en-1-one moiety.

    1-(4-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a fluorophenyl group.

    1-(4-Chlorophenyl)piperazine: Features a chlorophenyl group instead of a fluorophenyl group

Uniqueness

1-(4-(2-Fluorophenyl)piperazinyl)-3-phenylprop-2-EN-1-one is unique due to the combination of its fluorophenyl-piperazine core and phenylprop-2-en-1-one moiety

Properties

IUPAC Name

(E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O/c20-17-8-4-5-9-18(17)21-12-14-22(15-13-21)19(23)11-10-16-6-2-1-3-7-16/h1-11H,12-15H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMJWRTVNYLVFW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301155986
Record name 2-Propen-1-one, 1-[4-(2-fluorophenyl)-1-piperazinyl]-3-phenyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427863-79-3
Record name 2-Propen-1-one, 1-[4-(2-fluorophenyl)-1-piperazinyl]-3-phenyl-, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427863-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-one, 1-[4-(2-fluorophenyl)-1-piperazinyl]-3-phenyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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